molecular formula C12H17NO4 B14314458 Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate CAS No. 113719-45-2

Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate

Cat. No.: B14314458
CAS No.: 113719-45-2
M. Wt: 239.27 g/mol
InChI Key: PMYPMSLJDZUKEU-UHFFFAOYSA-N
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Description

Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate: is a chemical compound that features a morpholine ring attached to a cyclopentenone structure, with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate typically involves the reaction of a cyclopentenone derivative with morpholine under specific conditions. One common method involves the use of a coupling reaction followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopentenone structure may also play a role in binding to biological molecules, affecting their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate is unique due to the combination of the morpholine ring and the cyclopentenone structure, which imparts specific chemical and biological properties not found in simpler analogs .

Properties

CAS No.

113719-45-2

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 2-(3-morpholin-4-yl-5-oxocyclopenten-1-yl)acetate

InChI

InChI=1S/C12H17NO4/c1-16-12(15)7-9-6-10(8-11(9)14)13-2-4-17-5-3-13/h6,10H,2-5,7-8H2,1H3

InChI Key

PMYPMSLJDZUKEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(CC1=O)N2CCOCC2

Origin of Product

United States

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